molecular formula C7H11F2N3O B13299655 N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13299655
M. Wt: 191.18 g/mol
InChI Key: QWESVZXGAOWBEF-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is a chemical compound with the molecular formula C7H12F2N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine typically involves the reaction of 2,2-difluoroethylamine with isopropyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazoles with different functional groups.

Scientific Research Applications

N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trifluoroethyl)-2-propanamine hydrochloride
  • (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride

Uniqueness

N-(2,2-Difluoroethyl)-3-(propan-2-yl)-1,2,4-oxadiazol-5-amine is unique due to its specific structural features, such as the presence of the oxadiazole ring and the difluoroethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H11F2N3O

Molecular Weight

191.18 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H11F2N3O/c1-4(2)6-11-7(13-12-6)10-3-5(8)9/h4-5H,3H2,1-2H3,(H,10,11,12)

InChI Key

QWESVZXGAOWBEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)NCC(F)F

Origin of Product

United States

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